Alfalone

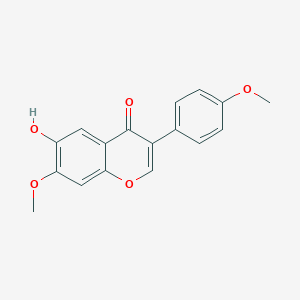

Description

This compound has been reported in Medicago sativa with data available.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-16(21-2)14(18)7-12(15)17(13)19/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQULNEWSZBPFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297861 | |

| Record name | 6-Hydroxy-7,4′-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alfalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

970-48-9 | |

| Record name | 6-Hydroxy-7,4′-dimethoxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=970-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfalone (isoflavone) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000970489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-7,4′-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alfalone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NJ9MMB4ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alfalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

246 - 247 °C | |

| Record name | Alfalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Alfaxalone's Mechanism of Action on GABAa Receptors: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Alfaxalone, a synthetic neuroactive steroid, functions as a potent anesthetic and sedative by modulating the activity of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a detailed overview of alfaxalone's molecular mechanism, binding sites, and quantitative effects, supported by experimental protocols and visual diagrams to facilitate a comprehensive understanding for research and development applications.

Core Mechanism: Dual-Action Modulation

Alfaxalone exhibits a concentration-dependent dual mechanism of action at the GABAa receptor.[1] The GABAa receptor is a pentameric ligand-gated ion channel that, upon binding its endogenous ligand GABA, opens a central pore permeable to chloride ions (Cl⁻). The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Alfaxalone's primary mechanism is as a positive allosteric modulator (PAM) . At nanomolar concentrations (starting from >30 nM), it binds to an allosteric site on the receptor, distinct from the GABA binding site.[1] This binding enhances the effect of GABA, increasing the chloride channel's opening frequency or duration, which potentiates the inhibitory signal.[2][3]

At higher, micromolar concentrations (≥1 µM), alfaxalone can act as a direct agonist , opening the GABAa receptor channel even in the absence of GABA.[1][4] This direct activation contributes significantly to its anesthetic effects.

Binding Site at the Transmembrane Interface

Structural and functional studies have identified the binding site for alfaxalone within the transmembrane domain (TMD) of the GABAa receptor, specifically at the interface between β and α subunits (the β+–α− interface).[5] This pocket is located intracellular to the binding sites for other anesthetics like propofol and etomidate.[5]

Site-directed mutagenesis and cysteine accessibility studies on recombinant α1β3γ2L receptors have pinpointed specific amino acid residues within the β3 subunit that are critical for alfaxalone's action. Protection experiments show that alfaxalone interacts with residues including:

-

V290

-

F293

-

L297

-

F301

These residues are located within the transmembrane helices M3 and M4 of the β3 subunit, lining the β+–α− interfacial pocket.[5]

Quantitative Effects on GABAa Receptor Function

Alfaxalone's modulation of the GABAa receptor has been quantified using electrophysiological techniques. Its effects are dose-dependent and can be measured by changes in GABA's potency (EC50), the potentiation of GABA-evoked currents, and the characteristics of the current itself, such as decay time.

| Parameter | Receptor/System | Alfaxalone Concentration | Observed Effect | Citation |

| Potentiation | Bovine Chromaffin Cells | >30 nM | Reversible, dose-dependent potentiation of GABA-evoked currents | [1] |

| Guinea-Pig Ileum | 1-100 nM | Leftward shift of GABA concentration-response curve | [4][6] | |

| Direct Agonism | Bovine Chromaffin Cells | >1 µM | Direct elicitation of membrane current | [1] |

| Guinea-Pig Ileum | ≥1 µM | Elicits GABA-like contractions | [4] | |

| Current Decay | Turtle Pyramidal Neurons | 1 µM | ~1.5-fold increase in GABA-evoked current decay rate | [2] |

| Rat Hippocampal Neurons | 0.1–1 µM | Increased decay time of spontaneous inhibitory post-synaptic currents | [2] | |

| Blockade (Off-Target) | ACh-Evoked Currents | IC50 = 20 µM | Reversible suppression of acetylcholine-evoked currents | [1] |

Signaling Pathway and Cellular Impact

The binding of alfaxalone to the GABAa receptor initiates a cascade of events leading to neuronal inhibition. This pathway is central to its sedative and anesthetic properties.

-

Binding: Alfaxalone binds to its allosteric site within the transmembrane β+–α− interface.

-

Modulation: The receptor's conformation changes, increasing its affinity for GABA or making the channel more likely to open upon GABA binding. At high concentrations, alfaxalone binding is sufficient to open the channel directly.

-

Ion Flux: The central pore opens, leading to a significant influx of chloride (Cl⁻) ions down their electrochemical gradient.

-

Hyperpolarization: The influx of negative ions makes the interior of the neuron more negative, causing membrane hyperpolarization.

-

Inhibition: This hyperpolarized state moves the neuron's membrane potential further from the threshold required to fire an action potential, resulting in potent inhibition of neuronal signaling.

Experimental Protocols

The characterization of alfaxalone's effects on GABAa receptors relies heavily on electrophysiological methods. Below are detailed protocols for two key experimental approaches.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is ideal for studying the pharmacology of specific, recombinantly expressed GABAa receptor subunit combinations.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated, typically using a collagenase treatment.

-

cRNA Injection: Complementary RNA (cRNA) encoding the desired GABAa receptor subunits (e.g., α1, β3, γ2L) are synthesized in vitro. A specific ratio of cRNAs is then injected into the oocytes. For site-directed mutagenesis studies, the cRNA for one subunit will contain the desired mutation.[5]

-

Incubation: Oocytes are incubated for 1-4 days to allow for receptor expression and insertion into the cell membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard saline buffer (e.g., ND96).

-

Two microelectrodes (one for voltage sensing, one for current injection) are inserted into the oocyte. Electrodes are filled with a high-concentration salt solution (e.g., 3M KCl).

-

The oocyte membrane potential is clamped at a holding potential, typically between -50 mV and -80 mV.[5]

-

Agonists and modulators are applied via the perfusion system. A concentration-response curve for GABA is first established.

-

To test alfaxalone's modulatory effect, a low concentration of GABA (e.g., EC5-EC10) is co-applied with varying concentrations of alfaxalone.

-

-

Data Analysis: The potentiation of the GABA-evoked current by alfaxalone is measured. Data are fitted to a concentration-response curve to determine parameters like EC50 (potency) and Imax (efficacy).

Protocol 2: Whole-Cell Patch-Clamp Recording

This method allows for the study of GABAa receptors in neurons within brain slices or in cultured cells, providing insights into both synaptic and extrasynaptic receptors.

-

Cell/Tissue Preparation:

-

Brain Slices: An animal is anesthetized and perfused with ice-cold cutting solution. The brain is extracted, and acute slices (e.g., 300 µm thick) are prepared using a vibratome.

-

Cultured Neurons: Neurons are dissociated and plated on coverslips for a specified period.

-

-

Recording Setup:

-

A coverslip or slice is transferred to a recording chamber on a microscope stage and perfused with artificial cerebrospinal fluid (aCSF) or an appropriate extracellular solution.

-

A glass micropipette (resistance 3-6 MΩ) is filled with an intracellular solution containing salts that mimic the neuron's cytosol.

-

The pipette is advanced to the surface of a target neuron. Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

A brief pulse of stronger suction ruptures the membrane patch, establishing the "whole-cell" configuration.

-

-

Voltage-Clamp Recording:

-

The neuron's membrane potential is clamped at a holding potential, often around -70 mV or -100 mV, to measure GABAa receptor-mediated currents.

-

Drugs are applied via bath perfusion or a local microperfusion system.

-

To measure alfaxalone's effect, GABA-evoked currents are recorded before and during the application of alfaxalone. Parameters such as peak amplitude, decay time (90% to 10%), and area under the curve are measured.

-

-

Data Analysis: Changes in current characteristics in the presence of alfaxalone are quantified. Results are often normalized to the control (pre-drug) response to determine the relative potentiation.

References

- 1. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Alfaxalone potentiates and mimics GABA-induced contractile responses in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alfaxalone potentiates and mimics GABA-induced contractile responses in the guinea-pig isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

Alfaxalone: A Technical Guide for Drug Development Professionals

Abstract

Alfaxalone is a synthetic neuroactive steroid anesthetic, chemically described as 3-α-hydroxy-5-α-pregnane-11,20-dione.[1][2] It is utilized for the induction and maintenance of anesthesia in veterinary medicine and is under investigation for human applications. This document provides a comprehensive technical overview of alfaxalone's core properties, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and the experimental methodologies used for its characterization. Quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to support drug development and research professionals.

Physicochemical Properties

Alfaxalone is a synthetic pregnane steroid derivative of progesterone.[3] The modern formulation is an aqueous solution solubilized by complexation with 2-hydroxypropyl-β-cyclodextrin, which avoids the hypersensitivity reactions associated with the original Cremophor EL-based formulations.[2][4][5]

Table 1: Physicochemical Properties of Alfaxalone

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₃₂O₃ |

| Molecular Weight | 332.484 g/mol[3] |

| IUPAC Name | (3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |

| Appearance | White to off-white crystalline powder |

| Formulation pH | 6.5 to 7.0[4] |

Pharmacodynamics

Mechanism of Action

Alfaxalone is a potent positive allosteric modulator of the gamma-aminobutyric acid subtype A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4][6] Its binding enhances the effect of GABA, leading to an increased influx of chloride ions. This causes hyperpolarization of the postsynaptic neuronal membrane, resulting in inhibition of action potentials and leading to a state of general anesthesia.[3][4]

At lower concentrations, alfaxalone potentiates the GABA-elicited chloride current.[4][7] At higher concentrations, it can directly activate the GABA-A receptor, acting as a direct agonist.[3][7] This dual action contributes to its anesthetic efficacy. The binding site for neurosteroids like alfaxalone is located in the transmembrane domains of the GABA-A receptor, at the β+–α− subunit interfaces.[8]

Recent studies suggest that in addition to its primary action at GABA-A receptors, alfaxalone may exert neuroprotective effects through the activation of pregnane X receptors (PXR), independent of its anesthetic properties.[9]

Caption: Alfaxalone's modulatory action on the GABA-A receptor.

Pharmacodynamic Effects

-

Anesthesia: Alfaxalone provides rapid and smooth induction of anesthesia with satisfactory muscle relaxation.[4][10]

-

Cardiovascular: It has minimal depressive effects on the cardiovascular system at clinical doses, which distinguishes it from many other anesthetics like propofol.[3][5]

-

Respiratory: The most common side effect is respiratory depression, including apnea, particularly with rapid intravenous administration.[1][3]

-

Analgesia: Alfaxalone does not possess analgesic properties.[4]

Potency

The effective plasma concentration of alfaxalone required to produce immobility in 50% of a feline population (EC₅₀) has been determined.

Table 2: Effective Plasma Concentration (EC) of Alfaxalone in Cats

| Parameter | Value (mg/L) | 95% Confidence Interval |

|---|---|---|

| EC₅₀ | 3.7 | 2.4 - 4.9 |

| EC₉₅ | 6.2 | 4.7 - 7.9 |

| EC₉₉ | 7.6 | 5.5 - 9.8 |

Data from a prospective up-and-down study in 16 male castrated cats.[11]

Pharmacokinetics

Alfaxalone is characterized by rapid hepatic metabolism, high clearance, and a short elimination half-life, which prevents significant accumulation and allows for a quick recovery.[3][5] It binds to 30–50% of plasma proteins.[3]

Table 3: Intravenous Pharmacokinetic Parameters of Alfaxalone in Dogs

| Parameter | Dose (mg/kg) | T½ (min) | CL (mL/kg/min) | Vd (L/kg) |

|---|---|---|---|---|

| Beagles [10] | 2 | 24.0 ± 1.9 | 59.4 ± 12.9 | 2-3 |

| Beagles [12] | 3 (followed by CRI) | 12 ± 2 | 26.02 ± 4.41 | 0.94 ± 0.17 |

T½: Elimination Half-Life; CL: Plasma Clearance; Vd: Volume of Distribution.

Table 4: Intravenous Pharmacokinetic Parameters of Alfaxalone in Cats

| Parameter | Dose (mg/kg) | T½ (min) | CL (mL/kg/min) | Vd (L/kg) |

|---|---|---|---|---|

| Domestic Cats [13] | 5 | 45.2 | 25.1 | 1.80[14] |

| European Shorthair [15] | 5 | 29.4 ± 4.2 | 29.0 ± 4.3 | 1.18 ± 0.28 |

Pharmacokinetics in cats have been described as nonlinear.[13][14]

Experimental Protocols

In Vivo Pharmacokinetic Analysis

Determining the pharmacokinetic profile of alfaxalone is a critical step in its evaluation. The following protocol outlines a typical experimental design for an intravenous study in a canine or feline model.

Protocol: IV Pharmacokinetic Study

-

Subject Selection & Preparation:

-

Use healthy, adult subjects (e.g., Beagle dogs or domestic cats) of both sexes.[10][13]

-

Acclimate subjects to the study environment.

-

Fast subjects overnight prior to the study.

-

Place intravenous catheters in appropriate vessels (e.g., cephalic vein for administration, jugular vein for sampling) for drug administration and blood collection.[10][11]

-

-

Drug Administration:

-

Blood Sampling:

-

Plasma Processing and Storage:

-

Bioanalytical Method:

-

Data Analysis:

Caption: Standard experimental workflow for a pharmacokinetic study.

In Vitro Pharmacodynamic Analysis

The interaction of alfaxalone with the GABA-A receptor can be characterized using electrophysiological techniques.

Protocol: Voltage-Clamp Recording

-

Cell Preparation:

-

Use cells expressing GABA-A receptors, such as enzymatically isolated bovine chromaffin cells or oocytes expressing specific receptor subunit combinations.[7]

-

-

Electrophysiology:

-

Perform whole-cell voltage-clamp recordings.

-

Apply GABA (e.g., 100 µM) to elicit a baseline membrane current.

-

Co-apply varying concentrations of alfaxalone (e.g., >30 nM) with GABA to measure the potentiation of the GABA-evoked current.[7]

-

To test for direct agonism, apply high concentrations of alfaxalone (e.g., >1 µM) in the absence of GABA and record any elicited current.[7]

-

-

Data Analysis:

-

Measure the amplitude of the currents in response to GABA alone and with alfaxalone.

-

Construct dose-response curves to determine the potency (EC₅₀) of alfaxalone for both potentiation and direct activation.

-

Conclusion

Alfaxalone is a neurosteroid anesthetic with a well-defined mechanism of action centered on the positive allosteric modulation of GABA-A receptors. Its favorable pharmacokinetic profile, characterized by rapid clearance and a short half-life, contributes to its clinical utility, providing smooth and rapid recovery from anesthesia. The lack of significant cardiovascular depression at clinical doses presents a key advantage over other injectable anesthetics. The detailed methodologies and quantitative data presented herein provide a robust foundation for researchers and drug development professionals engaged in the further study and application of alfaxalone and other neurosteroid compounds.

References

- 1. drugs.com [drugs.com]

- 2. Anesthetic Activity of Alfaxalone Compared with Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alfaxalone - Wikipedia [en.wikipedia.org]

- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 5. VASG Alfaxalone [vasg.org]

- 6. GABAA-R α4 subunits are required for the low dose locomotor stimulatory effect of alphaxalone, but not for several other behavioral responses to alphaxalone, etomidate or propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alphaxalone Binds in Inner Transmembrane β+–α− Interfaces of α1β3γ2 γ-Aminobutyric Acid Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alfaxalone anaesthesia increases brain derived neurotrophic factor levels and preserves postoperative cognition by activating pregnane-X receptors: an in vitro study and a double blind randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasma pharmacokinetics of alfaxalone in dogs after an intravenous bolus of Alfaxan-CD RTU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effective plasma alfaxalone concentration to produce immobility in male neutered cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The pharmacokinetics and pharmacodynamics of alfaxalone in cats after single and multiple intravenous administration of Alfaxan at clinical and supraclinical doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Pharmacokinetics and effects of alfaxalone after intravenous and intramuscular administration to cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Pharmacokinetics of intramuscular alfaxalone and its echocardiographic, cardiopulmonary and sedative effects in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

The Discovery and Chemical Synthesis of Alfaxalone: A Technical Guide

Introduction

Alfaxalone, chemically known as 3α-hydroxy-5α-pregnane-11,20-dione, is a neuroactive steroid with potent anesthetic properties.[1][2][3] It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of alfaxalone, with a focus on the scientific and technical details relevant to researchers, scientists, and drug development professionals.

Discovery and Historical Development

The journey to the development of alfaxalone as an anesthetic agent is rooted in the mid-20th-century exploration of the central nervous system effects of steroids.

Early Observations of Steroid-Induced Anesthesia:

The pioneering work of Hans Selye in the 1940s laid the groundwork for understanding the broad biological effects of steroids, including their influence on the nervous system.[4][5][6] His research on the "general adaptation syndrome" revealed the profound physiological impacts of stress hormones.[4][5][6] Subsequent investigations by Selye and others demonstrated that certain pregnane steroids could induce a state of anesthesia in animals.[4][5][6] This discovery opened a new avenue for the development of anesthetic agents with a novel mechanism of action.

The Emergence of Althesin and Saffan:

In 1971, Glaxo Laboratories in the UK introduced a combination product containing alfaxalone and another neurosteroid, alfadolone acetate.[7][8] This formulation, marketed as Althesin for human use and Saffan for veterinary use, represented the first clinical application of a steroid-based anesthetic.[7][8][9] However, the original formulation utilized Cremophor EL, a polyoxyethylated castor oil, as a solubilizing agent.[8][9] This excipient was later found to cause anaphylactoid reactions in some patients, leading to the withdrawal of Althesin from the human market in 1984.[7][8] Saffan remained in veterinary use for a longer period but was also eventually discontinued due to adverse reactions, particularly in dogs.[8]

The Rebirth of Alfaxalone: A Safer Formulation:

The intrinsic anesthetic properties of alfaxalone were never in doubt, and the safety concerns were primarily associated with the formulation. This led to the development of a new, safer formulation of alfaxalone solubilized in a cyclodextrin vehicle.[1] This modern formulation, marketed as Alfaxan, was first introduced in Australia in the early 2000s and has since been approved for veterinary use in numerous countries, including the United States.[1]

Chemical Synthesis of Alfaxalone

The chemical synthesis of alfaxalone, a pregnane steroid, typically starts from readily available steroid precursors. A modern synthetic approach is outlined in patent literature, providing a pathway to this important anesthetic agent.

Synthetic Pathway Overview

A representative modern synthesis of alfaxalone (13) is depicted below. The process involves a series of stereoselective reductions and oxidations starting from 11α-hydroxyprogesterone (10).

Figure 1: Modern Synthetic Pathway to Alfaxalone. This workflow illustrates the key transformations from 11α-hydroxyprogesterone to the final alfaxalone product.

Experimental Protocols

While detailed, step-by-step experimental protocols with precise quantities and reaction conditions are often proprietary or require access to specialized chemical literature, the following provides a general description of the key synthetic steps.

Step 1: Palladium-Catalyzed Hydrogenation of 11α-hydroxyprogesterone (10)

-

Objective: Stereoselective reduction of the double bond in the A-ring of 11α-hydroxyprogesterone to yield the 5α-pregnane steroid backbone.

-

Methodology: This reaction is typically carried out using a palladium catalyst, such as palladium on calcium carbonate (Pd/CaCO3), under a hydrogen atmosphere. The choice of catalyst and solvent is crucial for achieving the desired stereoselectivity. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the catalyst is removed by filtration, and the product, 11α-hydroxy-5α-pregnane-3,20-dione (11), is isolated and purified. A general procedure for handling palladium on carbon for hydrogenation is available, emphasizing safety precautions due to the catalyst's flammability.[6][10][11][12]

Step 2: Oxidation of 11α-hydroxy-5α-pregnane-3,20-dione (11)

-

Objective: Oxidation of the hydroxyl group at the C11 position to a ketone.

-

Methodology: This transformation can be achieved using various oxidizing agents common in steroid chemistry. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are often employed. Alternatively, Swern oxidation or other modern oxidation methods can be used. The reaction is carefully monitored to ensure complete conversion of the starting material to 5α-pregnane-3,11,20-trione (12). The product is then isolated and purified, typically by chromatography.

Step 3: Ruthenium-Catalyzed Stereoselective Reduction of 5α-pregnane-3,11,20-trione (12)

-

Objective: Stereoselective reduction of the C3 ketone to a 3α-hydroxyl group, yielding alfaxalone.

-

Methodology: This is a critical step that determines the final stereochemistry of the active pharmaceutical ingredient. The use of a specific ruthenium catalyst allows for the highly selective reduction of the C3 ketone over the ketones at C11 and C20.[13] The reaction is performed in a suitable organic solvent, such as isopropyl alcohol.[13] The stereoselectivity of this reduction is a key aspect of the synthesis, ensuring the formation of the desired α-epimer, which is the biologically active form. The final product, alfaxalone (13), is then purified to a high degree using techniques like recrystallization or column chromatography.

Quantitative Data

Quantitative data for the synthesis of alfaxalone is crucial for process optimization and quality control in a drug development setting. While comprehensive yield data for each step is not always publicly available, some key quantitative parameters have been reported.

| Step | Key Transformation | Quantitative Data | Reference |

| Palladium-catalyzed hydrogenation of 11α-hydroxyprogesterone | Reduction of C4-C5 double bond | High stereoselectivity for the 5α-isomer is targeted. | [13] |

| Oxidation of 11α-hydroxy-5α-pregnane-3,20-dione | Oxidation of C11-hydroxyl to a ketone | High yields are typically expected with modern oxidation methods. | |

| Ruthenium-catalyzed stereoselective reduction of 5α-pregnane-3,11,20-trione | Stereoselective reduction of C3-ketone to a 3α-hydroxyl | Stereoselectivity for the 3α-hydroxy:3β-hydroxy isomers is reported to be ≥85:15. | [13] |

| Overall Process | Conversion of 11α-hydroxyprogesterone to alfaxalone | Overall yields are dependent on the efficiency of each step and purification losses. Specific data not available. |

Table 1: Quantitative Data for the Chemical Synthesis of Alfaxalone

Mechanism of Action

Alfaxalone exerts its anesthetic effects primarily through its interaction with GABA-A receptors. Additionally, it has been shown to activate the Pregnane X Receptor (PXR), which may contribute to its neuroprotective properties.

Modulation of the GABA-A Receptor

Alfaxalone is a positive allosteric modulator of the GABA-A receptor.[1][14] This means it binds to a site on the receptor that is distinct from the GABA binding site and enhances the receptor's response to GABA.[1][14]

Figure 2: Alfaxalone's Allosteric Modulation of the GABA-A Receptor. Alfaxalone enhances the effect of GABA, leading to increased chloride influx and neuronal inhibition.

Experimental Protocol for Assessing GABA-A Receptor Modulation:

The modulatory effects of alfaxalone on GABA-A receptors can be studied using electrophysiological techniques in cells expressing these receptors, such as Xenopus oocytes or human embryonic kidney (HEK293) cells.[4][15]

-

Cell Preparation and Receptor Expression: Xenopus oocytes are harvested and injected with cRNA encoding the subunits of the desired GABA-A receptor subtype. Alternatively, HEK293 cells are transfected with plasmids containing the cDNA for the receptor subunits.[4][15]

-

Electrophysiological Recording: Two-electrode voltage-clamp is a common technique for recording ion channel activity in Xenopus oocytes.[4][15] Whole-cell patch-clamp is used for HEK293 cells.

-

Drug Application: A baseline GABA-evoked current is established by applying a known concentration of GABA. Subsequently, alfaxalone is co-applied with GABA to determine its effect on the current amplitude and kinetics.

-

Data Analysis: The potentiation of the GABA-evoked current by alfaxalone is quantified and can be used to determine the EC50 (half-maximal effective concentration) of the drug.

Activation of the Pregnane X Receptor (PXR)

Recent studies have revealed that alfaxalone also activates the Pregnane X Receptor (PXR), a nuclear receptor involved in the regulation of genes related to drug metabolism and cellular protection.[13][16][17][18][19] This activity may contribute to the neuroprotective effects observed with some neurosteroids.

Figure 3: Alfaxalone's PXR Activation Pathway. Binding of alfaxalone to PXR leads to the transcription of genes that may be involved in neuroprotection.

Experimental Protocol for PXR Activation Assay:

A common method to assess PXR activation is the luciferase reporter gene assay.[16][17][18][19]

-

Cell Line: A stable cell line, such as HepG2 or HEK293, is used. These cells are engineered to express human PXR and a luciferase reporter gene under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).[16][17][18]

-

Compound Treatment: The cells are treated with various concentrations of alfaxalone. A known PXR agonist, such as rifampicin, is used as a positive control.

-

Luciferase Assay: After an incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of luciferase expression and therefore PXR activation, is measured using a luminometer.

-

Data Analysis: The luminescence data is analyzed to generate dose-response curves and determine the efficacy and potency of alfaxalone as a PXR activator.

Conclusion

Alfaxalone represents a significant advancement in the field of anesthesiology, born from early discoveries of the neuroactive properties of steroids. Its chemical synthesis has evolved to produce a highly pure and stereospecific compound. The primary mechanism of action through positive allosteric modulation of the GABA-A receptor is well-established, while its more recently discovered activity at the Pregnane X Receptor opens up new avenues for research into its potential neuroprotective effects. This technical guide provides a foundational understanding of the key scientific and technical aspects of alfaxalone for professionals in the field of drug discovery and development. Further research into detailed synthetic methodologies and the clinical implications of PXR activation will continue to refine our understanding of this important anesthetic agent.

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents [patents.google.com]

- 6. asa.org.au [asa.org.au]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Alfaxolone/alfadolone - Wikipedia [en.wikipedia.org]

- 9. sarponggroup.com [sarponggroup.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. A Short History of Anaesthesia Before 1846 - ESAIC [esaic.org]

- 14. Altering the relative abundance of GABAA receptor subunits changes GABA-and ethanol-responses in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reactionbiology.com [reactionbiology.com]

- 19. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Formulation of Alfaxalone with 2-Hydroxypropyl-β-Cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formulation of the anesthetic agent alfaxalone with the solubilizing excipient 2-hydroxypropyl-β-cyclodextrin (HPβCD). The inclusion of alfaxalone within the cyclodextrin molecule dramatically enhances its aqueous solubility, enabling the development of a stable, injectable anesthetic formulation without the need for surfactants that have been associated with adverse reactions. This document details the physicochemical properties, experimental protocols for characterization and analysis, and the pharmacokinetic and pharmacodynamic profile of this formulation.

Physicochemical Properties and Formulation Characteristics

Alfaxalone is a neuroactive steroid with anesthetic properties, but its very low intrinsic water solubility (less than 5 µg/mL) presents a significant challenge for parenteral formulation. The use of 2-hydroxypropyl-β-cyclodextrin, a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity, effectively overcomes this limitation through the formation of an inclusion complex.

The complexation of alfaxalone with HPβCD results in a substantial increase in its aqueous solubility. Studies have shown that the solubility of alfaxalone increases linearly with the concentration of HPβCD, which is indicative of the formation of a 1:1 stoichiometric complex. This formulation can be subjected to autoclaving for sterilization and can also be lyophilized to produce a stable, solid product that can be reconstituted prior to use.

Table 1: Solubility and Complexation Data of Alfaxalone with Cyclodextrins

| Cyclodextrin Derivative | Stoichiometry of Complex | Stability Constant (Kc) | Solubility Enhancement |

| 2-Hydroxypropyl-β-cyclodextrin (HPβCD) | 1:1 | Comparable to β-cyclodextrin | Over 4 orders of magnitude; approx. 80 mg/mL alfaxalone in 50% w/v HPβCD[1][2] |

| β-cyclodextrin (βCD) | 1:1 | Comparable to HPβCD | Forms insoluble complexes at concentrations above 0.25%[3] |

| 2-Hydroxypropyl-γ-cyclodextrin (HPγCD) | 1:1 | Substantially lower than HPβCD | Less effective than HPβCD |

Experimental Protocols

This section outlines the detailed methodologies for the preparation, characterization, and analysis of the alfaxalone-HPβCD formulation.

Preparation of Alfaxalone-HPβCD Inclusion Complex

Objective: To prepare a soluble inclusion complex of alfaxalone and HPβCD.

Method: Lyophilization (Freeze-Drying)

-

Dissolution: Dissolve a molar excess of alfaxalone in a suitable organic solvent (e.g., ethanol or acetone).

-

Addition of HPβCD: In a separate container, prepare an aqueous solution of 2-hydroxypropyl-β-cyclodextrin.

-

Mixing: Slowly add the alfaxalone solution to the HPβCD solution while stirring continuously.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator.

-

Filtration: Filter the resulting aqueous solution to remove any uncomplexed, precipitated alfaxalone.

-

Lyophilization: Freeze the aqueous solution of the complex and then lyophilize (freeze-dry) it to obtain a solid powder of the alfaxalone-HPβCD inclusion complex.

Phase Solubility Studies

Objective: To determine the stoichiometry and stability constant of the alfaxalone-HPβCD complex.

Method: Based on Higuchi and Connors

-

Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of 2-hydroxypropyl-β-cyclodextrin.

-

Addition of Excess Alfaxalone: Add an excess amount of alfaxalone to each cyclodextrin solution in sealed containers.

-

Equilibration: Agitate the mixtures at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Sample Collection and Preparation: Withdraw aliquots from each container and filter them to remove the undissolved alfaxalone.

-

Quantification: Analyze the concentration of dissolved alfaxalone in each filtrate using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Data Analysis: Plot the concentration of dissolved alfaxalone against the concentration of HPβCD. The slope of the initial linear portion of the curve and the intrinsic solubility of alfaxalone are used to calculate the stability constant (Kc).

Quantification of Alfaxalone in Plasma

Objective: To determine the concentration of alfaxalone in plasma samples for pharmacokinetic studies.

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Sample Preparation (Solid-Phase Extraction):

-

Thaw frozen plasma samples.

-

Add an internal standard (e.g., a deuterated analog of alfaxalone) to each plasma sample.

-

Condition a solid-phase extraction (SPE) cartridge with appropriate solvents (e.g., methanol followed by water).

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the alfaxalone and internal standard from the cartridge with an appropriate organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

HPLC System: A standard HPLC system with a C18 reversed-phase column.

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

Flow Rate: A constant flow rate is maintained.

-

Injection Volume: Inject a fixed volume of the reconstituted sample.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for alfaxalone and the internal standard.

-

-

Quantification: Generate a calibration curve using standards of known alfaxalone concentrations and calculate the concentration in the plasma samples based on the peak area ratios of alfaxalone to the internal standard.

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)

Objective: To determine the pharmacokinetic parameters of the alfaxalone-HPβCD formulation following intravenous administration.

Methodology:

-

Animal Model: Use a suitable strain of laboratory rats (e.g., Sprague-Dawley), with an appropriate number of animals per group to ensure statistical power.

-

Drug Administration: Administer the alfaxalone-HPβCD formulation intravenously (e.g., via a tail vein) at a predetermined dose.

-

Blood Sampling: Collect serial blood samples from each animal at specified time points post-administration (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes).

-

Plasma Preparation: Process the blood samples to obtain plasma, which is then stored frozen until analysis.

-

Bioanalysis: Determine the concentration of alfaxalone in the plasma samples using the validated HPLC-MS/MS method described in section 2.3.

-

Pharmacokinetic Analysis: Use non-compartmental analysis of the plasma concentration-time data to calculate key pharmacokinetic parameters.

Pharmacokinetic and Pharmacodynamic Profile

The alfaxalone-HPβCD formulation exhibits predictable pharmacokinetic and pharmacodynamic properties, making it a reliable anesthetic agent.

Table 2: Pharmacokinetic Parameters of Alfaxalone-HPβCD in Different Species

| Species | Dose | Plasma Clearance | Elimination Half-Life | Mean Residence Time | Notes |

| Rats (Male vs. Female) | Loading dose (1.67 mg/kg/min for 2.5 min) followed by CRI (0.75 mg/kg/min for 120 min) | Significant difference between sexes (p=0.0008) | Significant difference between sexes (p=0.0268) | Significant difference between sexes (p=0.027) | Sex-based differences in pharmacokinetics and pharmacodynamics were observed[4] |

| Cats | 5 mg/kg IV | 25.1 mL/kg/min | 45.2 min | - | Nonlinear pharmacokinetics observed[5] |

| Cats | 25 mg/kg IV | 14.8 mL/kg/min | 76.6 min | - | Nonlinear pharmacokinetics observed[5] |

| Dogs | 2 mg/kg IV | 59.4 ± 12.9 mL/kg/min | 24.0 ± 1.9 min | - | No clinically significant modification of pharmacokinetic parameters between sexes or between clinical and supra-clinical doses[6] |

| Dogs | 10 mg/kg IV | 52.9 ± 12.8 mL/kg/min | 37.4 ± 1.6 min | - | No clinically significant modification of pharmacokinetic parameters between sexes or between clinical and supra-clinical doses[6] |

CRI: Constant Rate Infusion

The pharmacodynamics of the alfaxalone-HPβCD formulation are characterized by a rapid and smooth induction of anesthesia, good muscle relaxation, and a relatively short and uncomplicated recovery period. A key advantage of this formulation is its minimal impact on the cardiovascular system compared to other intravenous anesthetics. However, respiratory depression can occur, particularly at higher doses or when administered rapidly.

Visualizations

Mechanism of Action and Formulation

Caption: Alfaxalone's formulation and mechanism of action.

Experimental Workflow: Pharmacokinetic Study

Caption: Workflow for an in vivo pharmacokinetic study.

Experimental Workflow: Phase Solubility Study

Caption: Workflow for a phase solubility study.

Conclusion

The formulation of alfaxalone with 2-hydroxypropyl-β-cyclodextrin represents a significant advancement in anesthetic drug delivery. By forming a stable, water-soluble inclusion complex, this formulation provides a safe and effective intravenous anesthetic with a favorable pharmacokinetic and pharmacodynamic profile. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and evaluation of parenteral drug formulations.

References

- 1. jpionline.org [jpionline.org]

- 2. The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. purple-diamond.com [purple-diamond.com]

- 4. mdpi.com [mdpi.com]

- 5. Ich guideline for stability testing | PPTX [slideshare.net]

- 6. ijrpc.com [ijrpc.com]

pharmacokinetics and pharmacodynamics of alfaxalone in animal models

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Alfaxalone in Animal Models

Introduction

Alfaxalone is a synthetic neuroactive steroid used for the induction and maintenance of anesthesia in various animal species.[1] Originally introduced in the 1970s in a formulation containing Cremophor EL, which was associated with histamine release and anaphylactoid reactions, it was later reformulated.[1][2] The modern formulation, Alfaxan®, utilizes a 2-hydroxypropyl-β-cyclodextrin (HPCD) vehicle, which has eliminated these adverse reactions and led to its widespread approval and use in veterinary medicine for dogs, cats, and other species.[1][2][3]

This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of alfaxalone in key animal models, details common experimental protocols, and presents quantitative data for researchers and drug development professionals.

Core Mechanism of Action

Alfaxalone's primary anesthetic effect is mediated through its interaction with the gamma-aminobutyric acid subtype A (GABA-A) receptors in the central nervous system (CNS).[1][4] GABA is the principal inhibitory neurotransmitter in the mammalian brain.[1]

-

Positive Allosteric Modulation: At lower, clinically relevant concentrations, alfaxalone binds to the GABA-A receptor at a site distinct from the GABA and benzodiazepine binding sites.[5] This binding allosterically modulates the receptor, increasing its affinity for GABA. The subsequent potentiation of GABAergic transmission enhances the influx of chloride ions (Cl-) into the neuron.[1]

-

Direct Agonism: At higher concentrations, alfaxalone can directly activate the GABA-A receptor, acting as a GABA agonist.[1][4][5]

In both scenarios, the increased intracellular chloride concentration leads to hyperpolarization of the neuronal membrane, making it more difficult for an action potential to be generated. This neuronal inhibition results in the profound sedation and unconsciousness characteristic of general anesthesia.[1][5]

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. Alfaxalone population pharmacokinetics in the rat: Model application for pharmacokinetic and pharmacodynamic design in inbred and outbred strains and sexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of the pharmacology and clinical application of alfaxalone in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. b-ac.co.uk [b-ac.co.uk]

- 5. Alfaxalone - Wikipedia [en.wikipedia.org]

Alfaxalone as a Positive Allosteric Modulator of GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alfaxalone, a synthetic neuroactive steroid, functions as a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. At clinically relevant concentrations, alfaxalone enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. At higher concentrations, it can directly activate the GABA-A receptor, acting as a GABA agonist. This dual mechanism of action underlies its efficacy as an anesthetic and sedative agent. This technical guide provides an in-depth overview of the molecular pharmacology of alfaxalone, including its binding sites, mechanism of action, and the experimental protocols used to characterize its interaction with GABA-A receptors.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system.[1] Its primary receptor, the GABA-A receptor, is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the postsynaptic membrane and inhibition of neuronal firing.[1] Alfaxalone (3α-hydroxy-5α-pregnane-11,20-dione) is a synthetic neurosteroid that modulates the function of these receptors, producing dose-dependent sedation and anesthesia.[1][2] Unlike earlier formulations that caused histamine release, the modern formulation of alfaxalone utilizes a cyclodextrin-based carrier, enhancing its safety profile.[1]

Mechanism of Action of Alfaxalone on GABA-A Receptors

Alfaxalone's primary mechanism of action is the positive allosteric modulation of GABA-A receptors.[3] This means it binds to a site on the receptor distinct from the GABA binding site and enhances the receptor's response to GABA.[4]

Dual Functionality:

-

Positive Allosteric Modulator: At lower, clinically relevant concentrations, alfaxalone potentiates the effect of GABA.[1][5] It increases the opening frequency or duration of the chloride channel when GABA is bound, thereby amplifying the inhibitory signal.[4]

-

Direct Agonist: At higher concentrations (typically greater than 1 µM), alfaxalone can directly activate the GABA-A receptor in the absence of GABA, functioning as a GABA agonist.[6][7] This direct activation contributes to its profound anesthetic effects at higher doses.

The potentiation of GABA-evoked currents by alfaxalone is reversible and dose-dependent, beginning at concentrations as low as 30 nM.[6] This modulation is not affected by benzodiazepine receptor antagonists, indicating a distinct binding site.[6]

Binding Sites on the GABA-A Receptor

GABA-A receptors are pentameric structures composed of various subunits (e.g., α, β, γ, δ).[8] The specific subunit composition determines the pharmacological properties of the receptor. Alfaxalone is understood to bind within the transmembrane domain of the GABA-A receptor, at the interface between subunits. Evidence suggests that the binding site for neurosteroids like alfaxalone is located at the β+–α− interfaces, intracellular to the binding sites for other anesthetics like propofol and etomidate.[9] Specifically, research points to the M3/M4 domains of the α subunit as being involved in alfaxalone binding.[10]

Signaling Pathway

The interaction of alfaxalone with the GABA-A receptor enhances the natural inhibitory signaling of GABA.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of alfaxalone with GABA-A receptors.

Table 1: Alfaxalone Concentration-Effect Relationships

| Parameter | Concentration | Effect | Species/System | Reference |

| Potentiation of GABA-evoked currents | > 30 nM | Reversible and dose-dependent potentiation | Bovine chromaffin cells | [6] |

| Direct receptor activation | > 1 µM | Elicits a membrane current | Bovine chromaffin cells | [6] |

| Potentiation of GABA-A receptor current decay rates | 1 µM | 1.5-fold increase | Western painted turtle pyramidal neurons | [11] |

| Blockade of ACh-evoked currents (IC50) | 20 µM | Reversible suppression | Bovine chromaffin cells | [6] |

Table 2: Effects of Alfaxalone on GABA-A Receptor Currents in Guinea Pig Myenteric Neurons

| Modulator | Concentration | Potentiation of GABA-induced depolarization |

| Alfaxalone | 0.5 µM | 51 ± 15% |

| Pentobarbital | 60 µM | 29 ± 4% |

| Diazepam | 0.3 µM | 41 ± 14% |

| Data from[12] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through GABA-A receptor channels and assess the modulatory effects of alfaxalone.

Objective: To characterize the effect of alfaxalone on GABA-evoked currents in neurons.

Methodology:

-

Cell Preparation: Neurons (e.g., from turtle cortical sheets or cultured hippocampal neurons) are prepared and placed in a recording chamber perfused with artificial cerebrospinal fluid (aCSF).[13]

-

Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is used to form a high-resistance seal (GΩ seal) with the cell membrane.[13] The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential (voltage-clamp) and measurement of the currents flowing across the membrane.

-

GABA Application: GABA (e.g., 2 mM) is applied to the cell for a short duration (e.g., 1-2 seconds) to evoke a baseline GABA-A receptor current.[14]

-

Alfaxalone Application: The cells are then perfused with aCSF containing alfaxalone at various concentrations (e.g., 0.1 µM to 1.5 µM) for a set period (e.g., 15 minutes).[13]

-

Post-Alfaxalone Measurement: GABA is reapplied in the presence of alfaxalone, and the resulting current is measured.

-

Data Analysis: The peak amplitude, decay time, and area under the curve of the GABA-evoked currents before and after alfaxalone application are compared to quantify the potentiation effect.[13][15]

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of alfaxalone for the GABA-A receptor.

Objective: To quantify the binding characteristics of a radiolabeled ligand to the GABA-A receptor in the presence and absence of alfaxalone.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the GABA-A receptors.[16][17] The protein concentration of the membrane preparation is determined.[18]

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol or [3H]flumazenil) at various concentrations.[16][17]

-

Competition Assay: To determine the binding affinity of alfaxalone, a fixed concentration of the radioligand is incubated with the membranes in the presence of increasing concentrations of unlabeled alfaxalone.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[18] The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.[16]

-

Data Analysis: Saturation binding data is used to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites). Competition binding data is used to calculate the Ki (inhibition constant) for alfaxalone.[18]

Subunit Selectivity

The diverse subunit composition of GABA-A receptors allows for pharmacological specificity. While alfaxalone modulates most GABA-A receptor subtypes, its efficacy can vary depending on the subunits present.[19] For instance, research suggests that α4 subunit-containing GABA-A receptors, which are often located extrasynaptically, are involved in the locomotor stimulatory effects of low-dose alfaxalone.[8] Alfaxalone works effectively on the α1-β2-γ2-L isoform.[10] In contrast to benzodiazepines, which require a γ subunit for their classic effects, neurosteroids like alfaxalone can modulate receptors containing α, β, and δ subunits.[8] This broader spectrum of activity contributes to its powerful anesthetic properties.

Conclusion

Alfaxalone is a potent positive allosteric modulator of the GABA-A receptor with a well-characterized mechanism of action. Its ability to enhance GABAergic inhibition at low concentrations and directly activate the receptor at higher concentrations makes it a versatile anesthetic agent. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand the pharmacology of alfaxalone and to develop novel modulators of the GABA-A receptor. The continued investigation into its subunit selectivity and the precise molecular interactions at its binding site will be crucial for the development of next-generation anesthetics with improved safety and efficacy profiles.

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. VASG Alfaxalone [vasg.org]

- 3. Intramuscular Administration of Alfaxalone Alone and in Combination for Sedation and Anesthesia of Rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. Sedative and physiological effects of low-dose intramuscular alfaxalone in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. b-ac.co.uk [b-ac.co.uk]

- 8. GABAA-R α4 subunits are required for the low dose locomotor stimulatory effect of alphaxalone, but not for several other behavioral responses to alphaxalone, etomidate or propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alphaxalone Binds in Inner Transmembrane β+–α− Interfaces of α1β3γ2 γ-Aminobutyric Acid Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alfaxalone - Wikipedia [en.wikipedia.org]

- 11. Alfaxalone is an effective anesthetic for the electrophysiological study of anoxia-tolerance mechanisms in western painted turtle pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alfaxalone, pentobarbital and diazepam potentiate gamma-aminobutyric acid-induced depolarizations in single myenteric neurons of guinea pig intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. content.protocols.io [content.protocols.io]

- 14. Alfaxalone is an effective anesthetic for the electrophysiological study of anoxia-tolerance mechanisms in western painted turtle pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PDSP - GABA [kidbdev.med.unc.edu]

- 17. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

The Molecular Architecture and Anesthetic Activity of Alfaxalone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alfaxalone, a synthetic neuroactive steroid, has emerged as a significant anesthetic agent in veterinary medicine and a valuable tool in neuroscience research. Its favorable pharmacokinetic profile and unique mechanism of action at the γ-aminobutyric acid type A (GABA-A) receptor distinguish it from many classical anesthetic agents. This technical guide provides an in-depth exploration of the molecular structure of alfaxalone, its detailed mechanism of action, structure-activity relationships, and the experimental protocols used to characterize its pharmacological effects. Quantitative data are summarized in structured tables for comparative analysis, and key biological and experimental pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this potent neurosteroid.

Introduction: The Molecular Blueprint of a Neurosteroid Anesthetic

Alfaxalone, chemically known as 3α-hydroxy-5α-pregnane-11,20-dione, is a synthetic analogue of the endogenous neurosteroid allopregnanolone, a metabolite of progesterone.[1] Its core structure is a pregnane steroid skeleton, characterized by a four-ring system. This foundational structure is crucial for its interaction with the GABA-A receptor, the primary target for its anesthetic effects.[1][2]

Initially introduced for human anesthesia in the 1970s as a component of Althesin, its use was discontinued due to hypersensitivity reactions attributed to the solubilizing agent, Cremophor EL. The modern formulation of alfaxalone utilizes a 2-hydroxypropyl-β-cyclodextrin vehicle, which has significantly improved its safety profile and led to its widespread adoption in veterinary anesthesia.[2]

Mechanism of Action: A Dual Role at the GABA-A Receptor

Alfaxalone exerts its anesthetic effects primarily through its interaction with the GABA-A receptor, a ligand-gated ion channel that is the principal mediator of inhibitory neurotransmission in the central nervous system.[3] Its mechanism is twofold, acting as both a positive allosteric modulator and a direct agonist, depending on its concentration.[3]

At lower, clinically relevant concentrations (starting from >30 nM), alfaxalone binds to a site on the GABA-A receptor that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[3] This allosteric binding potentiates the effect of GABA, increasing the flow of chloride ions into the neuron and leading to hyperpolarization of the cell membrane. This enhanced inhibitory signal is the basis for its sedative and anesthetic properties.[3]

At higher concentrations (>1 µM), alfaxalone can directly activate the GABA-A receptor, even in the absence of GABA.[3] This direct agonism contributes to the profound anesthetic state achieved at higher doses.

Signaling Pathway of Alfaxalone at the GABA-A Receptor

The following diagram illustrates the interaction of alfaxalone with the GABA-A receptor and the subsequent signaling cascade.

Caption: Alfaxalone's interaction with the GABA-A receptor.

Structure-Activity Relationships (SAR)

The anesthetic activity of alfaxalone and related neurosteroids is highly dependent on their molecular structure. SAR studies have identified key structural features that are essential for potent positive modulation of the GABA-A receptor.

The foundational pregnane skeleton is a prerequisite for activity. Specific modifications to this core structure significantly impact potency:

-

3α-Hydroxyl Group: The presence of a hydroxyl group at the C3 position in the alpha orientation is critical for activity. The corresponding 3β-hydroxy isomer, betaxalone, does not potentiate GABA-induced currents.[3]

-

A-Ring Conformation: A cis-fused A/B ring system (5β-pregnane) is generally more potent than the trans-fused (5α-pregnane) configuration.

-

C20 Ketone: A ketone group at the C20 position is important for high potency.

-

Substitutions at C21: The introduction of a hydroxyl group at C21, as seen in alfadolone, can modulate activity and metabolic stability.

Quantitative SAR Data

The following table summarizes the available quantitative data on the activity of alfaxalone and a key isomer. A comprehensive SAR table with a wider range of analogs and their corresponding EC50 or Ki values from a single comparative study is needed for a more complete understanding.

| Compound | Chemical Structure | Modification | In Vitro Activity | Reference |

| Alfaxalone | 3α-hydroxy-5α-pregnane-11,20-dione | - | Potentiates GABA-evoked currents (>30 nM); Directly elicits current (>1 µM) | [3] |

| Betaxalone | 3β-hydroxy-5α-pregnane-11,20-dione | 3β-hydroxy isomer | Does not potentiate GABA-induced currents | [3] |

Quantitative Pharmacological Data

The following tables provide a summary of the key quantitative data related to the pharmacodynamics and pharmacokinetics of alfaxalone.

Table 1: In Vitro Pharmacodynamics of Alfaxalone

| Parameter | Value | Species/Cell Line | Assay | Reference |

| GABA-A Receptor Potentiation | >30 nM | Bovine Chromaffin Cells | Voltage-Clamp Recording | [3] |

| Direct GABA-A Receptor Agonism | >1 µM | Bovine Chromaffin Cells | Voltage-Clamp Recording | [3] |

| IC50 for ACh-evoked currents | 20 µM | Bovine Chromaffin Cells | Voltage-Clamp Recording | [3] |

Table 2: Pharmacokinetic Parameters of Alfaxalone

| Species | Dose (mg/kg) | Route | T½ (min) | Cl (mL/kg/min) | Vd (L/kg) | Reference |

| Dog | 2 | IV | 24.0 | 59.4 | 2-3 | [4] |

| Dog | 10 | IV | 37.4 | 52.9 | 2-3 | [4] |

| Cat | 5 | IV | 45.2 | 25.1 | - | [5] |

| Cat | 25 | IV | 76.6 | 14.8 | - | [5] |

| Rat (Male) | - | IV | - | 158 | - | [6] |

| Rat (Female) | - | IV | ~5x longer than male | 54.3 | - | [6] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the molecular and anesthetic activity of alfaxalone.

Whole-Cell Voltage-Clamp Electrophysiology for GABA-A Receptor Modulation

This protocol is designed to measure the effect of alfaxalone on GABA-A receptor-mediated currents in a cultured cell line expressing the receptor.

1. Cell Culture and Transfection:

- HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Cells are transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent (e.g., Lipofectamine). A reporter gene such as GFP is often co-transfected to identify successfully transfected cells.

- Recordings are typically performed 24-48 hours post-transfection.

2. Electrophysiological Recording:

- Coverslips with transfected cells are transferred to a recording chamber on the stage of an inverted microscope.

- The chamber is continuously perfused with an external solution containing (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

- Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP-Mg, with the pH adjusted to 7.2.

- Whole-cell recordings are established using standard patch-clamp techniques. Cells are voltage-clamped at a holding potential of -60 mV.

3. Drug Application and Data Acquisition:

- GABA and alfaxalone are applied to the cells using a rapid solution exchange system.

- To assess potentiation, a low concentration of GABA (e.g., EC5-EC10) is co-applied with varying concentrations of alfaxalone.

- To assess direct agonism, alfaxalone is applied in the absence of GABA.

- Currents are recorded using a patch-clamp amplifier, filtered at 2 kHz, and digitized at 10 kHz.

4. Data Analysis:

- The peak amplitude of the GABA-evoked current in the presence and absence of alfaxalone is measured.

- Concentration-response curves are generated, and EC50 values for potentiation are calculated by fitting the data to a sigmoidal dose-response equation.

In Vivo Assessment of Anesthetic Activity: Loss of Righting Reflex (LORR) in Rodents

This protocol is a standard method for determining the anesthetic potency of a compound in a rodent model.

1. Animal Preparation:

- Adult male Sprague-Dawley rats (250-300g) are used.

- Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

2. Drug Administration:

- Alfaxalone is formulated in a suitable vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin).

- A range of doses is administered via intravenous (IV) or intraperitoneal (IP) injection to different groups of animals.

3. Assessment of Loss of Righting Reflex (LORR):

- Immediately following injection, the animal is placed in a supine position.

- The righting reflex is considered lost if the animal is unable to right itself (i.e., return to a prone position with all four paws on the ground) within a predefined time (e.g., 30 seconds).[7]

- The time to the onset of LORR and the duration of LORR (time from loss to recovery of the righting reflex) are recorded for each animal.

4. Data Analysis:

- The percentage of animals in each dose group that exhibit LORR is calculated.

- The ED50 (the dose at which 50% of the animals exhibit LORR) is determined using probit analysis.

Experimental and Logical Workflows

Workflow for a Typical Structure-Activity Relationship (SAR) Study

The following diagram illustrates the iterative process involved in a typical SAR study for the development of novel neurosteroid anesthetics.

Caption: Iterative workflow for SAR studies of neurosteroids.

Conclusion

Alfaxalone stands as a testament to the successful translation of basic neurosteroid research into a clinically valuable anesthetic agent. Its well-defined molecular structure and its dual-mode action on the GABA-A receptor provide a clear basis for its pharmacological effects. The stringent structure-activity relationships governing its interaction with the receptor underscore the potential for rational drug design to develop novel neurosteroids with improved therapeutic profiles. The experimental protocols detailed herein provide a framework for the continued investigation of alfaxalone and the discovery of next-generation anesthetic agents. This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to advance our understanding and application of neurosteroid pharmacology.

References

- 1. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. info.sygnaturediscovery.com [info.sygnaturediscovery.com]

- 3. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurosteroid regulation of GABAA receptors: Focus on the α4 and δ subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neurosteroid Structure-Activity Relationships for Functional Activation of Extrasynaptic δGABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

Alfaxalone's Modulation of Central Nervous System Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alfaxalone, a synthetic neuroactive steroid, exerts its primary pharmacological effects through the potentiation of central nervous system (CNS) inhibition. This is mediated predominantly by its interaction with the gamma-aminobutyric acid type A (GABAa) receptor, the principal inhibitory neurotransmitter receptor in the brain. This technical guide provides an in-depth analysis of the mechanisms underlying alfaxalone's effects, detailing its dual action as both a positive allosteric modulator and a direct agonist of the GABAa receptor. We present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of alfaxalone's impact on neuronal inhibition.

Introduction

Alfaxalone is a synthetic analogue of the endogenous neurosteroid allopregnanolone.[1] It is utilized in veterinary and human medicine as an intravenous anesthetic agent for induction and maintenance of anesthesia.[2][3] Its favorable pharmacokinetic profile, including rapid onset and offset of action, is attributed to its efficient metabolism.[2] The primary mechanism of action of alfaxalone is the enhancement of inhibitory neurotransmission mediated by the GABAa receptor.[3] This guide will explore the molecular interactions and the resulting physiological consequences of alfaxalone's effect on CNS inhibition.

Mechanism of Action: A Dual Role at the GABAa Receptor

Alfaxalone's inhibitory effects on the CNS are concentration-dependent and multifaceted, primarily involving the potentiation of GABAergic neurotransmission through its interaction with the GABAa receptor. The GABAa receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing.[2]

Positive Allosteric Modulation

At lower, clinically relevant concentrations, alfaxalone acts as a positive allosteric modulator of the GABAa receptor.[4] It binds to a site on the receptor distinct from the GABA binding site, inducing a conformational change that increases the receptor's affinity for GABA.[5] This potentiation results in an enhanced response to endogenous GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory postsynaptic potential (IPSP). Studies have shown that alfaxalone concentrations as low as 30 nM can reversibly and dose-dependently potentiate the amplitude of membrane currents elicited by GABA.[6] This allosteric modulation is characterized by a leftward shift in the GABA concentration-response curve, indicating that a lower concentration of GABA is required to elicit a given response in the presence of alfaxalone.[7]

Direct Receptor Activation